molecular formula C10H6NO2- B1588551 Isoquinoline-3-carboxylic Acid Hydrate CAS No. 207399-25-5

Isoquinoline-3-carboxylic Acid Hydrate

Cat. No. B1588551
M. Wt: 172.16 g/mol
InChI Key: KVMMIDQDXZOPAB-UHFFFAOYSA-M
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Description

Isoquinoline-3-carboxylic acid hydrate (IQ-3CAH) is an organic compound with a range of biological applications. It is a colorless crystalline solid that is soluble in water, ethanol and other organic solvents. This compound is used in the synthesis of a variety of compounds, such as drugs and other pharmaceuticals, as well as in laboratory experiments. It is also used in research applications, such as in the study of biochemical and physiological effects.

Scientific Research Applications

Conformational and Structural Insights

  • Isoquinoline-3-carboxylic acid (IQ3CA) demonstrates stable conformations and optimized geometry, as investigated through both experimental and theoretical techniques. Research focused on the structure, electronic properties, vibrational modes, thermodynamic properties, and chemical shifts of IQ3CA. This foundational understanding of IQ3CA’s structure and properties is crucial for its application in various scientific fields (Kanimozhi, Arjunan, & Mohan, 2020).

Synthesis and Application in Novel Compounds

  • Novel synthetic methods have been developed for biologically active indolo isoquinoline derivatives, indicating the versatility of IQ3CA in pharmaceutical chemistry. These methods reflect the potential of IQ3CA as a building block in the synthesis of complex organic compounds (Sharma, 2017).

Catalytic Applications

  • IQ3CA has been used in catalytic processes, such as Cp*Co(III)-catalyzed C-H/N-N functionalization, demonstrating its utility in the synthesis of various isoquinoline derivatives. This highlights IQ3CA’s role in facilitating complex chemical reactions and synthesizing new chemical entities (Pawar, Agarwal, & Lade, 2016).

Anti-Tumor Potential

  • A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters derived from IQ3CA exhibited significant anti-tumor activity. This finding underscores the potential of IQ3CA derivatives in the development of new cancer therapies (Zheng et al., 2011).

Versatility in Organic Synthesis

  • IQ3CA has been used in the versatile synthesis of isoquinolines and isochromenes, illustrating its adaptability in organic synthesis and the creation of diverse chemical structures (Gabriele et al., 2011).

Development of Novel Anti-Tumor Leads

  • Research has led to the synthesis of novel isoquinoline compounds featuring IQ3CA, showing promising anti-tumor activity and potential as a lead for future anti-cancer drug development (Gao et al., 2015).

Application in Molecular Architecture

  • IQ3CA derivatives have been incorporated into organotin carboxylates, showcasing their role in the development of complex molecular architectures and potential applications in materials science (Xiao et al., 2013).

properties

IUPAC Name

isoquinoline-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.H2O/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-6H,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFLTVWYYQIVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371541
Record name Isoquinoline-3-carboxylic Acid Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-3-carboxylic Acid Hydrate

CAS RN

203626-75-9, 207399-25-5
Record name Isoquinoline-3-carboxylic Acid Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOQUINOLINECARBOXYLIC ACID HYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoquinoline-3-carboxylic Acid Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PJ Fagan, E Hauptman, R Shapiro… - Journal of the …, 2000 - ACS Publications
A 96-member “pyridine” library consisting of both rationally chosen and “random” members was used to screen Ullmann ether forming reactions. The reaction of 2-bromo-4,6-…
Number of citations: 303 pubs.acs.org
E Buckle - 2012 - repository.wellesley.edu
The small, non‐peptidic molecule T‐0632 inhibits glucagon‐like peptide‐1 receptor (GLP‐1R), requiring many of the same amino acids to bind as does the natural substrate, GLP‐1. …
Number of citations: 2 repository.wellesley.edu
J Kwon - 2014 - repository.wellesley.edu
Type II diabetes is a highly prevalent disease in the world that is associated with many complications such as heart disease, stroke, hypertension, and blindness. It is a disease caused …
Number of citations: 1 repository.wellesley.edu

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